molecular formula C20H14Cl3N3O B3981658 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

Cat. No.: B3981658
M. Wt: 418.7 g/mol
InChI Key: TZBSZVIPRXZSLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride, can be achieved through various methods. Common synthetic routes include:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene.

    Microwave-assisted reaction: This method uses microwave radiation to accelerate the reaction.

    Metal-mediated reaction: This involves the use of metal catalysts to facilitate the reaction.

    Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance the reaction rate.

    Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase to another to facilitate the reaction.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield reduced quinazoline derivatives .

Scientific Research Applications

4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride include other quinazoline derivatives, such as:

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide

Uniqueness

What sets this compound apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the 2,4-dichlorophenyl group and the amino phenol moiety can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O.ClH/c21-12-5-10-15(17(22)11-12)19-24-18-4-2-1-3-16(18)20(25-19)23-13-6-8-14(26)9-7-13;/h1-11,26H,(H,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBSZVIPRXZSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NC4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Reactant of Route 3
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Reactant of Route 4
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Reactant of Route 5
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]phenol;hydrochloride

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